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O-Demethyltramadol Hydrochloride: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
O-Demethyltramadol (O-DSMT) is the principal active metabolite of the centrally acting

analgesic, tramadol.[1][2] This technical guide provides a comprehensive overview of the

chemical and physical properties of O-Demethyltramadol hydrochloride. It includes a

summary of its quantitative data, detailed methodologies for its synthesis and analysis, and a

review of its primary mechanism of action. The information presented is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and pharmacological studies.

Chemical and Physical Properties
O-Demethyltramadol hydrochloride is a crystalline solid that is soluble in water and some

organic solvents.[3] The hydrochloride salt form enhances its stability and solubility, making it

suitable for pharmaceutical formulations.[4]
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The following tables summarize the key chemical and physical properties of O-
Demethyltramadol and its hydrochloride salt. It is important to note that some of the cited

values are predicted and should be considered as estimates.

Property Value Reference(s)

Chemical Name

3-[(1R,2R)-2-

[(dimethylamino)methyl]-1-

hydroxycyclohexyl]phenol;hydr

ochloride

[5][6]

Molecular Formula C₁₅H₂₄ClNO₂ [5][6]

Molecular Weight 285.81 g/mol [5][6]

Appearance White to off-white solid [3][7]

Property Value Reference(s)

Melting Point
(-)-enantiomer: 141-142 °C;

Another form: 256-257°C
[1][8]

Boiling Point 403.3 ± 25.0 °C (Predicted) [1][9]

Density 1.104 ± 0.06 g/cm³ (Predicted) [9]

pKa 10.00 ± 0.10 (Predicted) [9]

Solubility

Water: ≥ 100 mg/mL;

Chloroform: Slightly soluble;

Methanol: Slightly soluble

[1][10]

UV-Vis λmax

Approximately 270-279 nm (in

acidic solution, based on

tramadol data)

[2][11]
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A common method for the synthesis of racemic O-Demethyltramadol involves the

demethylation of tramadol. One patented process describes the heating of tramadol with

concentrated hydrochloric acid. Another approach utilizes potassium hydroxide in ethylene

glycol at elevated temperatures.[12]
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Caption: General workflow for the racemic synthesis of O-Demethyltramadol HCl.

The enantiomers of O-Demethyltramadol can be prepared by reacting the corresponding

enantiomers of tramadol with diisobutylaluminium hydride (DIBAL).[13] The separation of

tramadol enantiomers can be achieved by fractional crystallization using a chiral resolving

agent like L-(+)-tartaric acid.[8]
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Caption: Workflow for the enantioselective synthesis of O-Demethyltramadol HCl.
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Purification of O-Demethyltramadol hydrochloride is typically achieved by recrystallization.[14]

[15] The choice of solvent is critical and often involves dissolving the crude product in a suitable

solvent at an elevated temperature and allowing it to cool slowly to form pure crystals.[16] A

mixture of isopropanol and acetone has been mentioned in the literature for the precipitation of

the hydrochloride salt.[12]

Analytical Methods
HPLC is a widely used technique for the quantification of O-Demethyltramadol in various

matrices, including plasma and urine.[2][5][6][10] A typical method involves reversed-phase

chromatography with UV or fluorescence detection.

Column: C18 columns are commonly used.[10]

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile) is often employed.[2][10]

Detection: UV detection is typically set around 270-275 nm.[2] Fluorescence detection can

also be used with excitation and emission wavelengths of approximately 275 nm and 300

nm, respectively.[2]

Sample Preparation: For biological samples, a liquid-liquid extraction or solid-phase

extraction is usually performed to isolate the analyte.[2][5][17]

GC-MS is another powerful technique for the determination of O-Demethyltramadol.[17][18]

Derivatization of the analyte is often necessary to improve its volatility and chromatographic

properties.[19]

Derivatization: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1%

trimethylchlorosilane (TMCS) or propionic anhydride can be used as derivatizing agents.[19]

[20]

Analysis: The analysis is performed in selected ion monitoring (SIM) mode for enhanced

sensitivity and specificity.[20]

Sample Preparation: Similar to HPLC, sample preparation for biological matrices involves

extraction procedures.[17][18]
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Pharmacological Properties
Mechanism of Action
O-Demethyltramadol is the primary active metabolite of tramadol and is largely responsible for

its opioid-like analgesic effects.[1] Its primary mechanism of action is as an agonist at the µ-

opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][21][22] The affinity of O-
Demethyltramadol for the µ-opioid receptor is significantly higher than that of the parent

compound, tramadol.[23]

Signaling Pathway
Activation of the µ-opioid receptor by O-Demethyltramadol initiates a downstream signaling

cascade through the associated Gi/o proteins.[3][24] This leads to two main inhibitory effects

on neuronal activity:

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme

adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP

(cAMP).[4][11][25][26][27][28]

Activation of G-protein-coupled Inwardly-Rectifying Potassium (GIRK) Channels: The

dissociated βγ-subunits of the G protein directly bind to and activate GIRK channels.[1][3][7]

[9][24] This activation increases the efflux of potassium ions (K+) from the neuron, leading to

hyperpolarization of the cell membrane and a decrease in neuronal excitability.
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Caption: Downstream signaling cascade following µ-opioid receptor activation by O-
Demethyltramadol.
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O-Demethyltramadol hydrochloride is a key molecule in the pharmacology of tramadol,

exhibiting potent µ-opioid receptor agonism. This guide has provided a consolidated resource

on its chemical and physical properties, methodologies for its preparation and analysis, and a

detailed overview of its mechanism of action. The information compiled herein is intended to

support further research and development in the fields of medicinal chemistry, pharmacology,

and analytical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677179#chemical-and-physical-properties-of-o-
demethyltramadol-hydrochloride-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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